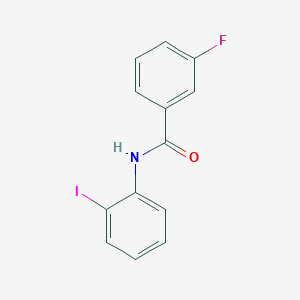![molecular formula C21H20N2O4 B250819 N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250819.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MAFP leads to an increase in the levels of endocannabinoids in the body, which has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide are primarily mediated by the increased levels of endocannabinoids in the body. Endocannabinoids have been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. They also play a role in the regulation of appetite, energy metabolism, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its potency and selectivity as an FAAH inhibitor. It has been shown to be effective at very low concentrations, which allows for precise control of endocannabinoid levels in the body. However, one limitation of using N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is its potential for off-target effects, as it may interact with other enzymes or receptors in the body.
Orientations Futures
There are many potential future directions for research involving N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and the endocannabinoid system. One area of interest is the role of endocannabinoids in the regulation of mood and behavior, and how this may be targeted for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the potential for endocannabinoid-based therapies for the treatment of pain, inflammation, and metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide and other FAAH inhibitors.
Méthodes De Synthèse
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-methoxy-3-methylbenzoyl chloride in the presence of triethylamine to form the intermediate 3-(2-methoxy-3-methylbenzoylamino)-4-methylbenzoic acid. This intermediate is then coupled with furfurylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide.
Applications De Recherche Scientifique
N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of endocannabinoids on pain, inflammation, anxiety, and depression. N-{3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl}-2-furamide has also been used to study the role of endocannabinoids in the regulation of appetite, energy metabolism, and cardiovascular function.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-10-15(22-21(25)18-8-5-11-27-18)12-17(13)23-20(24)16-7-4-6-14(2)19(16)26-3/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
XNYJYZNTXCIGEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=CC=C3)C)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250759.png)